molecular formula C7H6N4O3 B102598 N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine CAS No. 18378-29-5

N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine

Cat. No. B102598
CAS RN: 18378-29-5
M. Wt: 194.15 g/mol
InChI Key: UAPBYPSUWZVMRV-UHFFFAOYSA-N
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Description

N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine is a chemical compound that is part of the benzoxadiazole family. It is characterized by a benzene ring fused to an oxadiazole ring, which is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The compound is further substituted with a nitro group at the 7-position and a methyl group attached to the nitrogen of the oxadiazole ring. This structure is known for its electron delocalization and the presence of the nitro group, which lies in the plane of the benzoxadiazole unit, indicating a significant contribution to the photophysical properties of the compound .

Synthesis Analysis

The synthesis of derivatives of benzoxadiazole compounds can be achieved through various methods. For instance, the synthesis of N-methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine derivatives is reported using 2-aminobenzimidazole, aldehydes, and nitroethenamine in the presence of p-toluenesulfonic acid (p-TSA) in ethanol at elevated temperatures . Although this method does not directly describe the synthesis of N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine, it provides insight into the synthesis of closely related compounds.

Molecular Structure Analysis

The molecular structure of N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine and its derivatives has been studied using various techniques. The crystal structures of 4-amino derivatives of 7-nitro-2,1,3-benzoxadiazole have been determined to understand their photophysical behavior. These studies have shown that there is considerable electron delocalization in the molecule, although the oxadiazole ring does not participate in this delocalization. The bond lengths of the C-N bond between the amino group and the benzoxadiazole system, as well as the C-N(nitro) bond, are shorter than in similar compounds .

Chemical Reactions Analysis

The chemical reactivity of benzoxadiazole derivatives can be quite diverse. For example, the action of nitrous acid on related amines can lead to the formation of benzotriazole derivatives . In another study, the synthesis of N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-tetramethylbutylamino)-1-benzofuran-3-yl]amine was achieved, and its structure and vibrational frequencies were analyzed using density functional theory (DFT) . Although these reactions do not directly involve N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine, they provide a context for the types of reactions that similar nitro-substituted compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine derivatives are influenced by their molecular structure. The presence of the nitro group and the electron delocalization within the molecule can affect its photophysical properties. The crystal density and the presence of intramolecular hydrogen bonding are also important factors that can influence the properties of these compounds. For instance, the energetic compound 4-[(4-nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine was found to have a high crystal density, which is a significant property for energetic materials .

properties

IUPAC Name

N-methyl-4-nitro-2,1,3-benzoxadiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3/c1-8-4-2-3-5(11(12)13)7-6(4)9-14-10-7/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPBYPSUWZVMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C2=NON=C12)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345705
Record name N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine

CAS RN

18378-29-5
Record name N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-7-nitro-2,1,3-benzoxadiazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Subedi - 2016 - dalspace.library.dal.ca
Two-Photon Absorption (TPA) is a non-linear optical (NLO) process that involves simultaneous absorption of two photons. Efficiency of two photon absorption by organic compounds is …
Number of citations: 2 dalspace.library.dal.ca

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